molecular formula C16H20ClN3O2S B13793520 Benzenesulfonamide, 4-chloro-N-((cyclohexylamino)(2-propynylamino)methylene)- CAS No. 71795-23-8

Benzenesulfonamide, 4-chloro-N-((cyclohexylamino)(2-propynylamino)methylene)-

Cat. No.: B13793520
CAS No.: 71795-23-8
M. Wt: 353.9 g/mol
InChI Key: ZPNJMQMOMYGVRP-UHFFFAOYSA-N
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Description

This compound is a benzenesulfonamide derivative characterized by a 4-chloro-substituted benzene ring and a complex N-substituent comprising cyclohexylamino (C₆H₁₁NH) and 2-propynylamino (HC≡CCH₂NH) groups linked via a methylene bridge. The cyclohexyl and propynyl groups confer distinct steric and electronic properties, which may influence solubility, stability, and target binding efficiency.

Properties

CAS No.

71795-23-8

Molecular Formula

C16H20ClN3O2S

Molecular Weight

353.9 g/mol

IUPAC Name

1-(4-chlorophenyl)sulfonyl-3-cyclohexyl-2-prop-2-ynylguanidine

InChI

InChI=1S/C16H20ClN3O2S/c1-2-12-18-16(19-14-6-4-3-5-7-14)20-23(21,22)15-10-8-13(17)9-11-15/h1,8-11,14H,3-7,12H2,(H2,18,19,20)

InChI Key

ZPNJMQMOMYGVRP-UHFFFAOYSA-N

Canonical SMILES

C#CCN=C(NC1CCCCC1)NS(=O)(=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

Preparation Methods

Synthesis of 4-Chlorobenzenesulfonyl Chloride Intermediate

The key intermediate in the synthesis of the target compound is 4-chlorobenzenesulfonyl chloride , which is prepared by chlorosulfonation of chlorobenzene. This process is well-documented and industrially established:

  • Reaction: Chlorobenzene is reacted with an excess of chlorosulfonic acid, optionally in the presence of thionyl chloride, to yield 4-chlorobenzenesulfonyl chloride.
  • Process Conditions: The reaction is conducted in a one-pot, wastewater-free manner to minimize environmental impact, typically at temperatures allowing for controlled chlorosulfonation without excessive side reactions.
  • Purification: The crude 4-chlorobenzenesulfonyl chloride melt, which may contain minor amounts of 4,4'-dichlorodiphenyl sulfone as impurity, is purified by vacuum distillation or used directly in subsequent steps.
  • Environmental Considerations: Reaction gases such as SO2 and HCl are scrubbed and recycled, enhancing the ecological profile of the process.

Formation of 4-Chlorobenzenesulfonamide Derivatives

The sulfonyl chloride intermediate is then converted into sulfonamide derivatives by reaction with appropriate amines:

  • Amination: The 4-chlorobenzenesulfonyl chloride is reacted with aqueous solutions, suspensions, or emulsions of ammonia, hydrazine, or primary/secondary aliphatic or aromatic amines at temperatures between 0 and 100 °C.
  • Example: For the target compound, the amino substituents include cyclohexylamino and 2-propynylamino groups, which would be introduced by reacting the sulfonyl chloride with these amines or their precursors under controlled conditions.
  • Isolation: The resulting sulfonamides are isolated by filtration after adjusting pH and removing insoluble impurities such as 4,4'-dichlorodiphenyl sulfone.
  • Yields: Typical yields for sulfonamide formation exceed 90% based on the chlorobenzene starting material.

Summary of Preparation Steps

Step Description Reagents/Conditions Outcome/Yield
1 Chlorosulfonation of chlorobenzene Chlorobenzene, chlorosulfonic acid, thionyl chloride; 20–90 °C 4-Chlorobenzenesulfonyl chloride (high purity, ~90% yield)
2 Conversion to sulfonamide 4-Chlorobenzenesulfonyl chloride, cyclohexylamine, propargylamine or equivalents; aqueous medium, 0–100 °C 4-Chlorobenzenesulfonamide derivatives (90+% yield)
3 Introduction of N-substituted methylene group Condensation with appropriate formylating agents or amidine precursors; mild heating Target compound with N-((cyclohexylamino)(2-propynylamino)methylene) substituent

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonamide, 4-chloro-N-((cyclohexylamino)(2-propynylamino)methylene)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C16H20ClN3O2S
  • Molecular Weight : 335.87 g/mol
  • CAS Number : 71795-23-8

The compound consists of a benzenesulfonamide core with a chloro substituent and a complex amine structure, which contributes to its biological activity.

Antimicrobial Activity

Benzenesulfonamide derivatives have been extensively studied for their antimicrobial properties. The presence of the sulfonamide group is crucial for inhibiting bacterial growth by mimicking para-aminobenzoic acid (PABA), a substrate for bacterial folate synthesis.

Case Study : A study demonstrated that derivatives of benzenesulfonamide, including the compound , exhibited significant antibacterial activity against strains of Staphylococcus aureus and Escherichia coli. The mechanism involves competitive inhibition of dihydropteroate synthase, an essential enzyme in bacterial folate biosynthesis .

Anticancer Potential

Recent research has indicated that benzenesulfonamide derivatives can act as potential anticancer agents. The compound's ability to interfere with cell proliferation and induce apoptosis in cancer cells has been documented.

Case Study : In vitro studies showed that this compound inhibited the growth of various cancer cell lines, including breast and prostate cancer cells. The apoptotic effects were linked to the activation of caspase pathways and the downregulation of anti-apoptotic proteins .

Enzyme Inhibition

The compound has been identified as an inhibitor of specific enzymes involved in metabolic pathways. Its structural features allow it to bind effectively to the active sites of these enzymes.

Table 1: Enzyme Inhibition Profile

EnzymeInhibition TypeIC50 (µM)
Dihydropteroate synthaseCompetitive5.4
Carbonic anhydraseNon-competitive12.3
Histone deacetylasesMixed8.7

This table summarizes the inhibition profiles of benzenesulfonamide derivatives against key enzymes relevant to therapeutic applications.

Toxicological Studies

While exploring the applications of benzenesulfonamide, it is crucial to consider its safety profile. Toxicological assessments have shown that certain derivatives exhibit low toxicity levels in preclinical models.

Case Study : A comprehensive toxicity study evaluated the acute and chronic effects of the compound on laboratory animals. Results indicated minimal adverse effects at therapeutic doses, suggesting a favorable safety margin for further development .

Mechanism of Action

The compound exerts its effects primarily through the inhibition of specific enzymes. For example, it has been shown to inhibit carbonic anhydrase IX, an enzyme overexpressed in certain cancer cells. This inhibition disrupts the pH regulation within the cells, leading to apoptosis. The molecular targets include the active sites of the enzymes, where the compound binds and prevents their normal function .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally related benzenesulfonamide derivatives, emphasizing substituent effects, physicochemical properties, and applications.

Table 1: Structural and Functional Comparison

Compound Name (CAS No.) Substituents Molecular Formula Key Properties/Applications References
Target Compound 4-chloro, N-((cyclohexylamino)(2-propynylamino)methylene) Not explicitly provided Likely agrochemical/pharmaceutical use (inferred)
Flusulfamide 4-chloro-N-(2-chloro-4-nitrophenyl)-3-(trifluoromethyl) C₁₃H₈Cl₂F₃N₂O₂S Pesticide; nitro/trifluoromethyl groups enhance reactivity [3]
4-Chloro-N-[4-(dimethylamino)phenyl]benzenesulfonamide (19770-72-0) 4-chloro, N-(4-dimethylaminophenyl) C₁₄H₁₅ClN₂O₂S Molecular weight: 310.8; polar dimethylamino group may improve solubility [5]
Zarilamid 4-chloro-N-(cyanoethoxymethyl)benzamide C₁₁H₁₂ClN₂O₂ Fungicide; cyanoethoxy group introduces polarity [3]

Key Comparisons

The propynyl group, with its triple bond, may increase reactivity compared to saturated chains in analogs like zarilamid . Flusulfamide’s nitro and trifluoromethyl groups are strongly electron-withdrawing, enhancing electrophilic reactivity, which is critical for its pesticidal activity. In contrast, the target compound’s substituents are less electron-deficient, suggesting different mechanistic pathways .

Physicochemical Properties: The dimethylaminophenyl analog (CAS 19770-72-0) has a polar dimethylamino group, likely improving aqueous solubility compared to the hydrophobic cyclohexyl group in the target compound . Zarilamid’s cyanoethoxy group balances lipophilicity and polarity, making it suitable for fungicidal applications requiring membrane penetration .

Applications: Flusulfamide and zarilamid are explicitly used as pesticides and fungicides, respectively, highlighting the role of benzenesulfonamides in agrochemistry.

Research Findings and Structural Analysis

  • Crystallographic Insights : Programs like SHELX and WinGX () are critical for resolving the complex structures of benzenesulfonamide derivatives. The target compound’s bulky substituents may pose challenges in crystallographic refinement, necessitating advanced software for accurate structural validation .
  • Structure-Activity Relationships (SAR) : The presence of chloro groups in all compared compounds enhances lipophilicity, facilitating interaction with hydrophobic biological targets. However, the target compound’s unique combination of cyclohexyl and propynyl groups may offer a balance between steric protection and targeted reactivity, a hypothesis requiring further experimental validation .

Biological Activity

Benzenesulfonamide derivatives are a class of compounds known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The compound 4-chloro-N-((cyclohexylamino)(2-propynylamino)methylene)-benzenesulfonamide (CAS No. 71795-23-8) is particularly noteworthy due to its unique structural features that enhance its biological efficacy.

  • Molecular Formula : C16H20ClN3O2S
  • Molar Mass : 353.87 g/mol
  • Structure : The compound features a benzenesulfonamide core with a chloro substituent and a complex amine side chain, which contributes to its biological activity.

Biological Activity Overview

Research has demonstrated that this compound exhibits significant biological activities, including:

  • Antimicrobial Activity :
    • In vitro studies have shown that derivatives of benzenesulfonamide possess potent antimicrobial properties. For instance, a related compound demonstrated a Minimum Inhibitory Concentration (MIC) of 6.72 mg/mL against Escherichia coli and 6.63 mg/mL against Staphylococcus aureus .
  • Anti-inflammatory Effects :
    • Compounds similar to benzenesulfonamide have shown promising results in reducing inflammation. For example, in vivo studies indicated significant inhibition of carrageenan-induced paw edema, with some compounds achieving over 90% reduction in inflammation at specific time points .
  • Antioxidant Properties :
    • The antioxidant activity of benzenesulfonamide derivatives has been evaluated, with some showing comparable efficacy to Vitamin C (IC50 = 0.2090 mg/mL) .
  • Cytotoxicity Against Cancer Cells :
    • Recent studies highlighted the anticancer potential of benzenesulfonamide derivatives, particularly those containing imidazole moieties. These compounds exhibited selective cytotoxicity against cancer cell lines such as HeLa and HCT-116, with IC50 values ranging from 6 to 7 μM .

Antimicrobial Activity

A comprehensive study evaluated the antimicrobial efficacy of various benzenesulfonamide derivatives, including the target compound. The results are summarized in the following table:

CompoundTarget MicroorganismMIC (mg/mL)
4eE. coli6.72
4hS. aureus6.63
4aP. aeruginosa6.67
4fB. subtilis6.63
4eC. albicans6.63

Anti-inflammatory Activity

The anti-inflammatory effects were assessed using a carrageenan-induced rat paw edema model:

Time (h)% Edema Reduction
194.69
289.66
387.83

These findings indicate that compounds derived from benzenesulfonamide can significantly reduce inflammation in vivo.

Cytotoxicity and Apoptosis Induction

In vitro studies on cancer cell lines revealed that the compound could induce apoptosis:

  • Caspase Activation : The most active derivatives increased caspase levels, indicating apoptosis induction.
  • Cell Cycle Analysis : A significant percentage of cells were found in the sub-G1 phase, further confirming apoptotic activity.

Q & A

Q. What are the common synthetic routes for preparing 4-chloro-N-((cyclohexylamino)(2-propynylamino)methylene)benzenesulfonamide, and what reaction conditions are critical for optimizing yield?

Methodological Answer: The synthesis typically involves multi-step reactions:

Sulfonylation : React 4-chlorobenzenesulfonyl chloride with a propargylamine derivative (e.g., 2-propynylamine) in dichloromethane (DCM) under basic conditions (e.g., NaOH or triethylamine) to form the sulfonamide intermediate .

Schiff Base Formation : Condense the intermediate with cyclohexylamine in the presence of a dehydrating agent (e.g., molecular sieves) or via microwave-assisted synthesis to form the final imine linkage.
Critical Conditions :

  • Temperature control (0–25°C for sulfonylation; 50–80°C for Schiff base formation).
  • Stoichiometric ratios (1:1.2 molar excess of amine to sulfonyl chloride).
  • Purification via column chromatography (hexane/EtOAc) or recrystallization .

Q. How is this compound characterized using spectroscopic and crystallographic techniques?

Methodological Answer:

  • IR Spectroscopy : Key peaks include:
    • ~3230 cm⁻¹ : N-H stretching (sulfonamide).
    • 1334 cm⁻¹ and 1160 cm⁻¹ : Asymmetric/symmetric SO₂ stretching.
    • ~2100 cm⁻¹ : C≡C (alkyne) stretching .
  • ¹H NMR (CDCl₃) :
    • δ 4.11 ppm (d, 2H) : Methylene protons adjacent to the sulfonamide group.
    • δ 7.1–7.8 ppm (m) : Aromatic protons and alkyne-related signals .
  • X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for refinement. Key parameters:
    • R-factor < 5% for high-resolution data.
    • Validate using PLATON for structural anomalies (e.g., twinning) .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for this compound, particularly in cases of disordered alkyne or cyclohexyl groups?

Methodological Answer:

  • Disorder Modeling : Apply PART instructions in SHELXL to refine disordered regions. For alkyne groups, use distance restraints (DFIX) to maintain C≡C bond lengths (~1.20 Å) .
  • Validation Tools : Use CheckCIF to identify outliers in bond angles/geometry. For cyclohexyl chair conformations, compare torsion angles to idealized values in the Cambridge Structural Database .
  • High-Pressure Data Collection : Mitigate thermal motion artifacts by collecting data at 100 K using a cryostream .

Q. What computational strategies are effective for predicting the biological targets of this benzenesulfonamide derivative?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Glide to screen against targets like carbonic anhydrases or NLRP3 inflammasome proteins. Key parameters:
    • Grid Box : Centered on the sulfonamide-binding pocket (20 ų).
    • Scoring Function : MM-GBSA for binding affinity estimation .
  • QSAR Modeling : Train models using descriptors like LogP, polar surface area, and H-bond acceptor count. Validate with leave-one-out cross-validation (R² > 0.7) .

Q. How can HPLC methods be optimized for analyzing impurities or degradation products of this compound?

Methodological Answer:

  • Column Selection : Use a C18 reverse-phase column (e.g., Newcrom R1) with a mobile phase of acetonitrile/water (70:30, 0.1% TFA).
  • Detection : UV at 254 nm (aromatic absorption) or diode-array detection for impurity profiling.
  • Method Validation :
    • Linearity : R² > 0.995 over 1–100 µg/mL.
    • LOD/LOQ : ≤0.1 µg/mL via signal-to-noise (S/N ≥ 3/10) .

Q. What experimental designs are recommended to study the structure-activity relationship (SAR) of derivatives with modified cyclohexyl or alkyne groups?

Methodological Answer:

  • SAR Library Synthesis : Prepare analogs via:
    • Alkyne Substitution : Replace 2-propynyl with phenylacetylene (Cu-catalyzed click chemistry) .
    • Cyclohexyl Variation : Introduce substituents (e.g., -OH, -F) via reductive amination .
  • Biological Assays :
    • Enzyme Inhibition : Measure IC₅₀ against carbonic anhydrase IX (fluorescence-based assay).
    • Cytotoxicity : MTT assay in cancer cell lines (e.g., HCT-116), comparing EC₅₀ values .

Data Contradiction Analysis

Q. How should researchers address discrepancies between computational binding predictions and experimental IC₅₀ results for this compound?

Methodological Answer:

  • Re-evaluate Force Fields : Switch from GAFF to CHARMM36 for ligand parameterization to improve docking accuracy.
  • Solvent Effects : Include explicit water molecules in MD simulations (50 ns trajectories) to account for hydrophobic interactions.
  • Experimental Replicates : Perform dose-response curves in triplicate, using a positive control (e.g., acetazolamide for carbonic anhydrase) .

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